2-Thiazoleacetic acid, 4,5-dimethyl-
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Overview
Description
2-Thiazoleacetic acid, 4,5-dimethyl- is a heterocyclic organic compound featuring a thiazole ring, which consists of sulfur and nitrogen atoms. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities and significant roles in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiazoleacetic acid, 4,5-dimethyl- typically involves a multi-step process. One efficient method includes the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides as reactants. The process involves:
Hantsch Reaction: Formation of thiazole from thioamides.
Thionation: Reaction of amides with Lawesson’s reagent to form thioamides.
Iminosulfonylation: Formation of N-sulfonyl amidines from thioamides through alkylation, reaction with amines, and sulfonylation.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions: 2-Thiazoleacetic acid, 4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents such as lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazoleacetic acid, 4,5-dimethyl- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-thiazoleacetic acid, 4,5-dimethyl- involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Thiazole: A parent compound with a simpler structure.
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug.
Uniqueness: 2-Thiazoleacetic acid, 4,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 4,5-dimethyl substitution enhances its stability and reactivity compared to unsubstituted thiazole derivatives .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-4-5(2)11-6(8-4)3-7(9)10/h3H2,1-2H3,(H,9,10) |
InChI Key |
ICWJRGTUGSJISX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)CC(=O)O)C |
Origin of Product |
United States |
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